molecular formula C12H11N5 B14725294 4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile CAS No. 6303-41-9

4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile

Katalognummer: B14725294
CAS-Nummer: 6303-41-9
Molekulargewicht: 225.25 g/mol
InChI-Schlüssel: LDKAFKDCQRUJLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile typically involves the nucleophilic substitution reaction of 4-chloropyrimidine derivatives with aminobenzonitrile. One common method involves the reaction of 4-chloro-2,6-dimethylpyrimidine with 4-aminobenzonitrile in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other bioactive molecules and complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Wirkmechanismus

The mechanism of action of 4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its combination of a pyrimidine ring with an aminobenzonitrile moiety provides a versatile scaffold for the development of new compounds with potential therapeutic applications.

Eigenschaften

CAS-Nummer

6303-41-9

Molekularformel

C12H11N5

Molekulargewicht

225.25 g/mol

IUPAC-Name

4-[(2-amino-6-methylpyrimidin-4-yl)amino]benzonitrile

InChI

InChI=1S/C12H11N5/c1-8-6-11(17-12(14)15-8)16-10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H3,14,15,16,17)

InChI-Schlüssel

LDKAFKDCQRUJLA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.